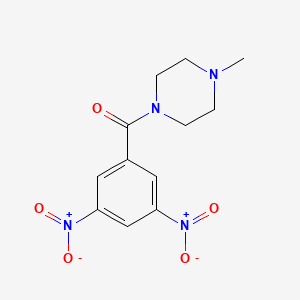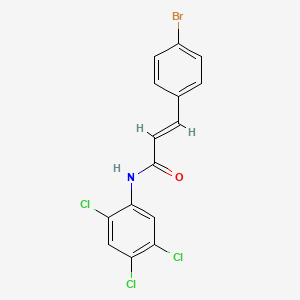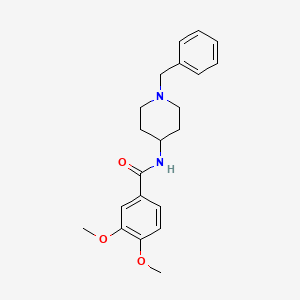
4-(benzoylamino)-N-3-pyridinylbenzamide
Beschreibung
Synthesis Analysis
The synthesis of 4-(benzoylamino)-N-3-pyridinylbenzamide and related compounds involves multiple steps, including the activation of carbonyl groups, amide bond formation, and aromatic substitution reactions. These processes are critical for constructing the benzamide scaffold and integrating the pyridinyl moiety. The synthesis techniques have evolved to increase yield, reduce reaction times, and minimize environmental impact.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its aromatic rings and the amide linkage between the benzoyl and pyridinyl groups. Advanced spectroscopic methods, such as NMR and X-ray crystallography, have been utilized to elucidate its structure, confirming the presence of the amide bond and the orientation of the aromatic systems.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including electrophilic substitution and nucleophilic acyl substitution, given its functional groups. These reactions are crucial for further modifications of the molecule and exploring its chemical properties. The reactivity of the amide bond and the aromatic rings plays a significant role in its chemical behavior.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular architecture. The intermolecular forces, including hydrogen bonding and π-π interactions, contribute to its solid-state structure and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity towards acids, bases, and other reagents. Its stability under different conditions and its ability to undergo specific transformations are of particular interest for synthetic and medicinal chemistry applications.
For detailed scientific research and references on this compound and related compounds, exploring various dimensions of its synthesis, molecular structure, and properties, the following resources provide comprehensive insights:
- Fascinating variability in the chemistry and properties of related compounds (Boča, Jameson, & Linert, 2011).
- Survey of recent literature on biologically active compounds containing fused heterocycles (Demeunynck & Baussanne, 2013).
- Review on synthesis, anticancer, and antiviral potentials of pyrimidine derivatives (Kumar, Deep, & Narasimhan, 2019).
Eigenschaften
IUPAC Name |
4-benzamido-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19(24)22-17-7-4-12-20-13-17/h1-13H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTICFOQSOJNMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B4779212.png)
![N-allyl-2-{[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}acetamide](/img/structure/B4779216.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4779228.png)
![5-({[3-(3,4-dichlorophenyl)-5-isoxazolyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4779235.png)
![2-(4-fluorophenyl)-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4779248.png)

![methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4779267.png)
![3-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4779276.png)
![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B4779282.png)

![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4779293.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4779297.png)